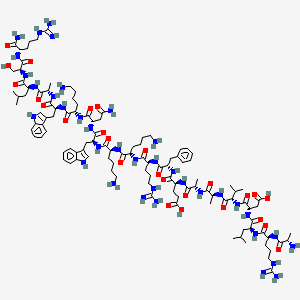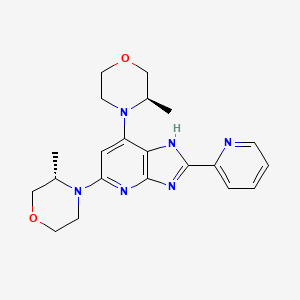
Ethylenediaminetetraacetic acid (tetrasodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylenediaminetetraacetic acid (tetrasodium) is a chelating agent widely used in various industries and scientific research. It is a derivative of ethylenediaminetetraacetic acid, where four sodium ions replace the hydrogen ions of the carboxyl groups. This compound is known for its ability to bind metal ions, making it useful in applications ranging from water treatment to pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethylenediaminetetraacetic acid (tetrasodium) is synthesized by reacting ethylenediamine with chloroacetic acid in the presence of sodium hydroxide. The reaction proceeds through the formation of intermediate compounds, which are then neutralized with sodium hydroxide to yield the tetrasodium salt .
Industrial Production Methods
In industrial settings, the production of ethylenediaminetetraacetic acid (tetrasodium) involves large-scale reactions under controlled conditions. The process typically includes the following steps:
Reaction: Ethylenediamine is reacted with chloroacetic acid in an aqueous solution.
Neutralization: The resulting product is neutralized with sodium hydroxide.
Purification: The compound is purified through crystallization or other separation techniques.
Drying: The final product is dried to obtain the tetrasodium salt in its solid form.
Análisis De Reacciones Químicas
Types of Reactions
Ethylenediaminetetraacetic acid (tetrasodium) primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It can also participate in substitution reactions, where the metal ions are replaced by other ions or molecules .
Common Reagents and Conditions
Chelation: The compound reacts with metal ions such as calcium, magnesium, and iron in aqueous solutions. The reaction conditions typically involve neutral to slightly alkaline pH levels.
Major Products
The major products formed from these reactions are metal-ethylenediaminetetraacetic acid complexes, which are highly stable and water-soluble. These complexes are used in various applications, including water treatment and analytical chemistry .
Aplicaciones Científicas De Investigación
Ethylenediaminetetraacetic acid (tetrasodium) has a wide range of applications in scientific research:
Mecanismo De Acción
Ethylenediaminetetraacetic acid (tetrasodium) exerts its effects through chelation, where it binds to metal ions and forms stable complexes. The compound has multiple binding sites that can coordinate with metal ions, effectively sequestering them and preventing their participation in unwanted reactions. This chelation process is crucial in applications such as water treatment, where metal ions need to be removed or stabilized .
Comparación Con Compuestos Similares
Similar Compounds
Disodium ethylenediaminetetraacetic acid: Similar to the tetrasodium form but with only two sodium ions replacing hydrogen ions.
Sodium calcium edetate: A mixed salt of ethylenediaminetetraacetic acid with sodium and calcium ions.
Tetraacetylethylenediamine: A related compound used as a bleach activator in detergents.
Uniqueness
Ethylenediaminetetraacetic acid (tetrasodium) is unique due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions. This makes it particularly effective in applications requiring the removal or stabilization of metal ions, such as water treatment and analytical chemistry .
Propiedades
Fórmula molecular |
C10H12N2Na4O8 |
|---|---|
Peso molecular |
380.17 g/mol |
Nombre IUPAC |
tetrasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.4Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;/q;4*+1/p-4 |
Clave InChI |
UEUXEKPTXMALOB-UHFFFAOYSA-J |
SMILES canónico |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12390316.png)


![6-methyl-4-[1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one](/img/structure/B12390335.png)
![cyclo[N(Me)Ala-D-OGlu(OPr)(OPr)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)]](/img/structure/B12390336.png)





![(R)-[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrobromide](/img/structure/B12390372.png)


